Boc-Trp(Mts)-OH
Description
Significance of Tryptophan in Peptide Science
Tryptophan (Trp) is a unique and essential amino acid, distinguished by its indole (B1671886) side chain—a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov While it is one of the rarest amino acids, accounting for about 1% of residues in proteins, its distinct properties grant it critical roles in peptide and protein structure and function. rsc.orgresearchgate.net
The large, hydrophobic surface area of the indole ring allows tryptophan to participate in various noncovalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, which are crucial for stabilizing the tertiary and quaternary structures of proteins. nih.govmdpi.com The indole nitrogen can also act as a hydrogen bond donor, a feature that distinguishes it from other aromatic amino acids like phenylalanine. nih.gov These characteristics make tryptophan a key residue in protein folding, in anchoring membrane proteins within the lipid bilayer, and at protein-protein or protein-ligand binding interfaces. mdpi.comwikipedia.orgiucr.org Its versatile reactivity and low abundance make the indole side chain an attractive target for site-specific chemical modifications to create novel peptide-based drugs, probes, and biomaterials. rsc.orgresearchgate.netnih.gov
Evolution of Tryptophan Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)
The development of SPPS by Bruce Merrifield revolutionized peptide synthesis. peptide.com However, the incorporation of tryptophan has always presented challenges. nih.gov The electron-rich indole ring is highly susceptible to oxidation and acid-catalyzed alkylation by carbocations generated during the repetitive acidolytic cleavage of Nα-protecting groups, particularly in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. peptide.comug.edu.pl This can lead to undesired side products and compromise the purity and yield of the final peptide. ug.edu.pl
To mitigate these issues, various strategies for protecting the indole nitrogen (N-in) have been developed. In the context of Boc/Bzl SPPS, the formyl (For) group was a common choice for indole protection. peptide.comnih.gov The Boc-Trp(For)-OH derivative prevents many side reactions. However, the formyl group is stable to the trifluoroacetic acid (TFA) used for Nα-Boc removal and requires a separate deprotection step, typically using a base like piperidine (B6355638) or aqueous hydroxylamine, before the final cleavage from the resin. nih.govsigmaaldrich.com This additional step can be problematic; for instance, piperidine treatment is incompatible with the synthesis of peptide thioesters due to aminolysis. nih.gov
Rationale for Mesitylenesulfonyl (Mts) Protection of Tryptophan Indole Nitrogen
The mesitylenesulfonyl (Mts) group was introduced as a robust protecting group for the tryptophan indole nitrogen, specifically tailored for the Boc/Bzl synthesis strategy. ug.edu.plresearchgate.net The rationale for its use stems from its unique stability profile. The Mts group is stable to the conditions used for the repeated cleavage of the Nα-Boc group (e.g., TFA) and other reagents used during peptide assembly. researchgate.net
Crucially, the Mts group is more acid-labile than the formyl group but more stable than the Nα-Boc group. It is resistant to TFA but can be removed during the final cleavage step with strong acids such as anhydrous hydrogen fluoride (B91410) (HF), methanesulfonic acid, or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers like thioanisole (B89551). nih.govresearchgate.netjst.go.jp This allows for a one-step final deprotection of the side chains and cleavage from the resin, simplifying the workflow. The use of Boc-Trp(Mts)-OH is particularly advantageous in syntheses where the formyl group's removal conditions are detrimental, such as in the preparation of peptide α-thioesters for native chemical ligation. nih.gov The Mts group effectively prevents side reactions at the indole nucleus during synthesis and is cleanly removed under conditions that are standard for the final step of Boc-based SPPS. nih.govjst.go.jpjst.go.jp
Data Tables
Table 1: Comparison of Common Tryptophan Indole Protecting Groups
| Protecting Group | Abbreviation | Typical Nα-Strategy | Stability | Cleavage Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Fmoc/tBu | Base-stable, acid-labile | Trifluoroacetic Acid (TFA) | Cleaved simultaneously with tBu-based side-chain groups and resin linkage. nbinno.comgoogle.com |
| Formyl | For | Boc/Bzl | Acid-stable, base-labile | 10% Piperidine or Hydroxylamine | Requires a separate deprotection step before final HF cleavage; incompatible with some chemistries. nih.govsigmaaldrich.com |
| Mesitylenesulfonyl | Mts | Boc/Bzl | Stable to TFA, labile to strong acids | HF, TFMSA, or Methanesulfonic Acid | Cleaved during the final deprotection/cleavage step with other Bzl-based groups; compatible with thioester synthesis. ug.edu.plnih.govresearchgate.net |
Table 2: Properties of this compound
| Property | Value |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-N-in-(mesitylene-2-sulfonyl)-L-tryptophan |
| Synonyms | This compound |
| Molecular Formula | C25H30N2O6S |
| Molecular Weight | 486.58 g/mol |
| Primary Application | Reagent for Boc-based Solid-Phase Peptide Synthesis (SPPS). nih.govchemicalbook.com |
| Function | Provides temporary protection of the tryptophan indole nitrogen to prevent side reactions during peptide synthesis. smolecule.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30N2O6S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C25H30N2O6S/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29)/t20-/m0/s1 |
InChI Key |
FKFFMEHZWLQPKM-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Nα Tert Butoxycarbonyl N Indole 2 Mesitylenesulfonyl L Tryptophan Boc Trp Mts Oh
Nα-tert-Butoxycarbonyl (Boc) Group Installation
The initial step in the synthesis of Boc-Trp(Mts)-OH is the protection of the α-amino group of L-tryptophan. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a variety of conditions and its facile removal under moderately acidic conditions. nih.govtotal-synthesis.com
The most common method for installing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) (Boc₂O), under basic conditions. nih.govrsc.org The mechanism involves the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected carbamate (B1207046), with tert-butanol (B103910) and carbon dioxide as byproducts. total-synthesis.com For the synthesis of Nα-Boc-L-tryptophan, L-tryptophan is typically dissolved in an aqueous solution with a base, such as sodium hydroxide (B78521) or triethylamine, to deprotonate the amino group, thereby increasing its nucleophilicity. smolecule.comnih.gov The reaction is generally performed at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | L-Tryptophan | nih.gov |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | smolecule.comnih.gov |
| Base | Triethylamine (TEA), Sodium Hydroxide (NaOH) | smolecule.comnih.gov |
| Solvent | Tetrahydrofuran (THF)/Water, Dioxane/Water | nih.gov |
| Temperature | 0 °C to Room Temperature | nih.gov |
| Reaction Time | Several hours (e.g., 6 hours) | nih.gov |
N-indole-Mesitylenesulfonyl (Mts) Group Introduction
Following the successful protection of the α-amino group, the next step is the introduction of the mesitylenesulfonyl (Mts) group onto the nitrogen of the indole (B1671886) side chain. The indole ring of tryptophan is susceptible to oxidation and electrophilic substitution under the acidic conditions often employed in peptide synthesis (e.g., for Boc-group removal), making its protection essential to avoid undesired side reactions and maintain the integrity of the peptide being synthesized. researchgate.netresearchgate.net
The Mts group is a robust protecting group that is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) but can be removed under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or other strong acids, typically during the final cleavage of the peptide from the resin support. scispace.comgoogle.com This orthogonality makes it highly suitable for Boc-based solid-phase peptide synthesis (SPPS).
The synthesis involves reacting Nα-Boc-L-tryptophan with mesitylene-2-sulfonyl chloride (Mts-Cl) in the presence of a base. smolecule.com A non-nucleophilic base, such as pyridine, is often used to facilitate the reaction by scavenging the hydrogen chloride (HCl) that is generated as a byproduct. smolecule.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Nα-Boc-L-Tryptophan | smolecule.com |
| Reagent | Mesitylene-2-sulfonyl chloride (Mts-Cl) | smolecule.com |
| Base | Pyridine | smolecule.com |
| Solvent | Dichloromethane (B109758) (DCM) or Pyridine (as solvent) | smolecule.com |
| Temperature | Room Temperature | - |
Overall Synthetic Strategies for this compound Precursors
The choice of the Mts group for indole protection is a deliberate one, based on its chemical stability and cleavage conditions relative to other available protecting groups. For instance, another common indole protecting group is the formyl (For) group. scispace.compeptide.com However, the formyl group requires basic conditions (e.g., piperidine) for its removal, which can be incompatible with certain peptide synthesis strategies, particularly those involving thioesters that are sensitive to aminolysis. scispace.com The Mts group, being removable by strong acids like HF, fits seamlessly into the final deprotection and cleavage step of a standard Boc-SPPS protocol. scispace.com This strategic orthogonality ensures that the α-amino group (protected as Boc) and the indole side chain (protected as Mts) can be deprotected at different stages of the synthesis or concurrently at the final stage without interfering with each other or the growing peptide chain.
| Protecting Group | Abbreviation | Cleavage Conditions | Compatibility Notes | Reference |
|---|---|---|---|---|
| Mesitylenesulfonyl | Mts | Strong acid (e.g., HF, TFMSA) | Stable to TFA; compatible with Boc-SPPS. | scispace.com |
| Formyl | For | Base (e.g., piperidine (B6355638), hydrazine) or Thiolysis | Incompatible with base-labile linkers/moieties (e.g., thioesters). | scispace.compeptide.com |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Used for indole protection (e.g., in Fmoc-Trp(Boc)-OH), cleaved under same conditions as Nα-Boc group. | sriramchem.com |
Protective Group Chemistry and Reactivity of Boc Trp Mts Oh
Nα-Boc Deprotection Mechanisms and Conditions
Acidic Cleavage with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is the most common reagent for the removal of the Boc group. uwec.eduresearchgate.net The cleavage is typically performed using a high concentration of TFA, often in a solution with dichloromethane (B109758) (DCM), such as 20-50% TFA in DCM, or even neat TFA. uwec.edu The deprotection is generally rapid, often completing within 30 minutes at room temperature. uwec.edu For the deprotection of Boc groups during solid-phase peptide synthesis (SPPS), a solution of 95% TFA is frequently used. commonorganicchemistry.com The use of volatile acids like TFA is common as they can be easily removed under vacuum, yielding the corresponding amine salt. researchgate.net
Mechanistic Pathways of Carbamate (B1207046) Cleavage
The acid-catalyzed deprotection of the Boc group follows a well-understood mechanistic pathway. sigmaaldrich.compeptide.com The process is initiated by the protonation of the carbamate's carbonyl oxygen by the acid (e.g., TFA or HCl). sigmaaldrich.compeptide.com This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate. sigmaaldrich.com The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free α-amine. sigmaaldrich.compeptide.com Under the acidic reaction conditions, the newly formed amine is protonated, resulting in the final product as an ammonium (B1175870) salt (e.g., a TFA or HCl salt). sigmaaldrich.com
General Mechanism of Nα-Boc Deprotection:
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.
Fragmentation: The protonated carbamate fragments, leading to the loss of the stable tert-butyl cation and the formation of a carbamic acid.
Decarboxylation: The unstable carbamic acid decomposes into the free amine and carbon dioxide.
Protonation: The liberated amine is protonated by the acid to form the amine salt.
Role of Scavengers in Mitigating Electrophilic Side Reactions
A significant challenge during Boc deprotection is the generation of the electrophilic tert-butyl cation. sigmaaldrich.com This reactive intermediate can lead to undesired side reactions, most notably the alkylation of nucleophilic amino acid side chains. sigmaaldrich.com The indole (B1671886) ring of tryptophan is particularly susceptible to tert-butylation. wpmucdn.com To prevent these modifications, scavengers are added to the cleavage cocktail to trap the carbocations. peptide.com The choice of scavengers depends on the specific amino acids present in the peptide sequence. commonorganicchemistry.comresearchgate.net
Common scavengers act as nucleophiles that react with the carbocations, neutralizing them before they can modify the peptide. Water, triisopropylsilane (B1312306) (TIS), and various sulfur-containing compounds are frequently employed for this purpose. researchgate.netthermofisher.com
| Scavenger Cocktail (Reagent) | Composition (v/v) | Key Application/Notes | Reference |
|---|---|---|---|
| TFA/TIS/H₂O | 95:2.5:2.5 | A standard, effective, non-malodorous cocktail for most sequences, including those with Trp. | peptide.comthermofisher.com |
| Reagent K | TFA/Phenol/H₂O/Thioanisole (B89551)/EDT (82.5:5:5:5:2.5) | A "universal" and robust mixture for complex peptides with challenging residues. The use of thioanisole should be avoided if possible with Trp-containing peptides as its cation adducts can alkylate the indole nitrogen. | commonorganicchemistry.compeptide.comwpmucdn.com |
| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | Recommended for all peptides, including those with sensitive residues like Trp, Arg, Met, Cys, and His. | researchgate.net |
| TFA/Thioanisole/EDT | Not specified | This combination can efficiently deprotect Trp(For) derivatives. | ug.edu.pl |
N-indole-Mts Deprotection Mechanisms and Conditions
The mesitylene-2-sulfonyl (Mts) group serves as a robust protecting group for the indole nitrogen of tryptophan, particularly in Boc-based solid-phase peptide synthesis (Boc-SPPS). smolecule.com It is designed to be stable to the repetitive TFA treatments required for Nα-Boc removal but can be cleaved under stronger acidic conditions. smolecule.com
Cleavage with Strong Acids (e.g., Hydrochloric Acid, Hydrofluoric Acid)
The removal of the N-indole-Mts group requires treatment with strong acids. While Hydrochloric acid (HCl) has been cited as a reagent capable of cleaving the Mts group, it is less commonly used for this specific purpose compared to other strong acids. molaid.com
There are conflicting reports regarding the efficacy of Hydrofluoric acid (HF). Some literature suggests that HF is unable to remove the Mts protecting group. scispace.com Conversely, other studies report that the Mts group is successfully removed during anhydrous HF cleavage, making Boc-Trp(Mts)-OH a suitable derivative for syntheses employing this final cleavage strategy. researchgate.net This discrepancy may arise from different reaction conditions, such as the specific "low-high" HF protocols used, which can alter the cleavage mechanism. wpmucdn.com
Alternative Acidic Reagents for Mts Removal (e.g., Methanesulfonic Acid/TFA)
To circumvent the hazards and material incompatibility associated with HF, alternative strong acid systems have been developed. Trifluoromethanesulfonic acid (TFMSA), often referred to as triflic acid, is a widely used alternative for the final cleavage and deprotection step in Boc-SPPS. uwec.eduug.edu.pl The Mts group on tryptophan can be smoothly cleaved by 1 M TFMSA in TFA, often in the presence of scavengers like thioanisole. scispace.commolaid.com
Methanesulfonic acid (MSA) is another effective reagent for Mts removal. smolecule.comnih.gov It can be used in place of TFA for the deprotection of the Mts group. nih.govnih.gov Additionally, silyl (B83357) halides like bromotrimethylsilane (B50905) (TMSBr) in a mixture of thioanisole and TFA have been shown to cleanly remove the Mts group.
| Reagent System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Hydrofluoric Acid (HF) | Anhydrous HF, 0 °C | Efficacy is debated in the literature; some sources report successful cleavage while others claim it is ineffective. | scispace.comresearchgate.net |
| Trifluoromethanesulfonic Acid (TFMSA) / TFA | 1 M TFMSA in TFA, often with thioanisole | A common and effective alternative to HF for final deprotection. | scispace.commolaid.com |
| Methanesulfonic Acid (MSA) | Used in place of TFA | A strong acid capable of cleaving the Mts group. | smolecule.comnih.gov |
| Bromotrimethylsilane (TMSBr) / TFA | TMSBr with thioanisole in TFA | Provides a method for clean removal of the Mts group. | |
| Hydrochloric Acid (HCl) | Strong acid conditions | Reported as a possible cleavage reagent, but less common than TFMSA or MSA. | molaid.com |
Orthogonal and Quasi-Orthogonal Protecting Group Strategies in Conjunction with this compound
In peptide synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The strategic selection of these groups is governed by the principles of orthogonality and quasi-orthogonality, which dictate how selectively they can be removed without affecting other protecting groups. biosynth.compeptide.com The use of Nα-Boc-L-tryptophan(Mts)-OH, where the indole nitrogen of tryptophan is protected by the mesitylene-2-sulfonyl (Mts) group, offers specific advantages within these strategies, particularly in managing the reactivity of the tryptophan side chain. The Mts group is a sulfonyl-based protection developed to prevent side reactions such as oxidation and alkylation of the indole ring during synthesis and cleavage steps. peptide.comnih.gov
Compatibility within Boc/Benzyl (Bzl) Protection Schemes
The Boc/Benzyl (Bzl) strategy is a foundational approach in solid-phase peptide synthesis (SPPS), particularly for syntheses performed in solution. researchgate.net This strategy is considered "quasi-orthogonal." biosynth.com In this scheme, the temporary Nα-amino protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent side-chain protection is typically afforded by benzyl-based (Bzl) groups. peptide.com Both Boc and Bzl groups are cleaved by acids, but their lability differs significantly. The Boc group is removed under moderate acidic conditions (e.g., ~25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM)), while Bzl groups require much stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage. peptide.comiris-biotech.de
The integration of this compound into this strategy is highly effective. The Mts group on the tryptophan indole is stable to the repetitive mild acid treatments required to deprotect the Nα-Boc group during peptide chain elongation. ug.edu.pl Its primary role is to shield the electron-rich indole ring from modification by carbocations generated during Boc-deprotection or from other electrophilic species.
Final deprotection to remove the Mts group alongside Bzl-based side-chain protecting groups is typically achieved using strong acids. The Mts group can be cleaved by treatment with 1 M TFMSA or methanesulfonic acid (MeSO3H) in the presence of scavengers. researchgate.netug.edu.pl Interestingly, some reports indicate that the Mts group is resistant to cleavage by HF, which is a common reagent for final deprotection in Boc/Bzl chemistry. researchgate.netug.edu.pl This characteristic makes Mts a valuable option when orthogonality against HF cleavage is desired for specific side chains.
Table 1: Compatibility of Protecting Groups in Boc/Bzl Strategy
| Protecting Group | Abbreviation | Typical Cleavage Reagent | Stability towards Nα-Boc Cleavage (TFA/DCM) |
| tert-Butyloxycarbonyl | Boc | ~25-50% TFA in DCM | Labile (Removed at each step) |
| Benzyl | Bzl | HF, TFMSA | Stable |
| Mesitylene-2-sulfonyl | Mts | 1 M TFMSA/TFA, MeSO3H | Stable |
Integration with Fmoc/tert-Butyl (tBu) Strategies
The Fmoc/tert-Butyl (tBu) strategy is a truly orthogonal system and the most widely used method in modern SPPS. biosynth.comiris-biotech.de In this approach, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed by a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.com The permanent side-chain protecting groups are acid-labile, tBu-based ethers, esters, and carbamates, which are removed during the final cleavage from the resin using a strong acid cocktail, most commonly based on 95% TFA. sigmaaldrich.comthieme-connect.de
While the subject compound is this compound, the utility of the Trp(Mts) moiety is also relevant within the Fmoc/tBu framework, where the corresponding building block would be Fmoc-Trp(Mts)-OH. The Mts group demonstrates compatibility with the standard conditions of the Fmoc/tBu strategy. It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal, a prerequisite for any side-chain protecting group in this methodology. researchgate.netug.edu.pl
During the final deprotection step, the stability of the Mts group to standard TFA cleavage cocktails is a critical consideration. Research indicates that the Mts group, like other sulfonyl-based protectors such as tosyl (Tos) and 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), is generally stable to standard TFA cleavage conditions used for removing tBu groups. nih.govthermofisher.com Complete removal of the Mts group often requires stronger acids or extended cleavage times. nih.govthermofisher.com However, its use in Fmoc strategies has been noted as a way to prevent the oxidation of tryptophan residues during specific chemical treatments. sigmaaldrich.com The standard protecting group for tryptophan in Fmoc chemistry is the Boc group (i.e., Fmoc-Trp(Boc)-OH), which is readily cleaved by the final TFA cocktail. peptide.comiris-biotech.de The greater stability of the Mts group means it would only be employed when a protected tryptophan residue is desired in the final peptide or when subsequent specific deprotection is planned.
Table 2: Compatibility of Protecting Groups in Fmoc/tBu Strategy
| Protecting Group | Abbreviation | Typical Cleavage Reagent | Stability towards Nα-Fmoc Cleavage (Piperidine/DMF) | Stability towards Final Cleavage (TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Labile (Removed at each step) | Stable |
| tert-Butyl | tBu | ~95% TFA with scavengers | Stable | Labile |
| Mesitylene-2-sulfonyl | Mts | Stronger acids (e.g., TFMSA) | Stable | Generally Stable |
Application of Boc Trp Mts Oh in Solid Phase Peptide Synthesis
Integration into Boc-Based SPPS Protocols
The integration of Boc-Trp(Mts)-OH into standard Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols is generally straightforward, following the established cycle of deprotection, neutralization, and coupling. The Boc protecting group on the α-amino group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com Following the deprotection step, the resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction. peptide.com
The mesitylene-2-sulfonyl (Mts) protecting group on the indole (B1671886) side chain of tryptophan is designed to be stable to the repetitive TFA treatments required for Boc group removal throughout the synthesis. This stability is a crucial prerequisite for any side-chain protecting group in the Boc strategy to prevent premature deprotection and subsequent side reactions. peptide.com
The final cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups in Boc-SPPS is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). peptide2.com However, alternative "low-HF" or HF-free cleavage cocktails have been developed. The Mts group, in particular, is known to be cleavable under conditions employing trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), offering a viable alternative to the highly hazardous HF. chempep.com The cleavage cocktail typically includes scavengers, such as cresol, thiocresol, or dimethyl sulfide (B99878), to trap the reactive carbocations generated during the cleavage process and prevent the modification of sensitive residues like tryptophan and methionine. peptide2.com
A generalized protocol for the integration of this compound in a manual Boc-SPPS workflow is outlined below:
| Step | Procedure | Reagents and Conditions |
| 1. Resin Swelling | The solid support (e.g., Merrifield or PAM resin) is swollen in a suitable solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |
| 2. Boc Deprotection | The Boc group is removed from the N-terminal amino acid of the growing peptide chain. | 50% Trifluoroacetic acid (TFA) in DCM, 1-2 min pre-wash followed by 20-30 min reaction. |
| 3. Washing | The resin is washed to remove excess TFA and the cleaved Boc byproducts. | DCM, Isopropanol (IPA), and DMF. |
| 4. Neutralization | The N-terminal amine salt is neutralized to the free amine. | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF. |
| 5. Washing | The resin is washed to remove excess base. | DCM and DMF. |
| 6. Coupling | The next amino acid, in this case this compound, is activated and coupled to the N-terminal amine. | This compound, coupling reagent (e.g., DCC/HOBt, HBTU, PyBOP), and base (if required) in DMF. |
| 7. Washing | The resin is washed to remove excess reagents and byproducts. | DMF and DCM. |
| Repeat | Steps 2-7 are repeated for each subsequent amino acid in the sequence. | |
| Final Cleavage | The peptide is cleaved from the resin, and all protecting groups (including Mts) are removed. | Anhydrous HF with scavengers (e.g., anisole) or TMSOTf-based cleavage cocktail. |
Amino Acid Coupling Reactions Utilizing this compound
Carbodiimide-Based Coupling Reagents
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classical and widely used coupling reagents in Boc-SPPS. peptide.com The activation mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid of this compound. This intermediate then reacts with the N-terminal amine of the peptide-resin to form the desired peptide bond.
To suppress potential side reactions, such as racemization and the formation of N-acylurea, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is almost universally included in carbodiimide-mediated coupling reactions. peptide.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less reactive and therefore less prone to racemization, yet still sufficiently reactive to ensure efficient coupling.
A typical coupling protocol using a carbodiimide-based reagent would involve pre-activating the this compound with DCC or DIC and HOBt in a suitable solvent like DMF or a mixture of DCM and DMF, before adding the activated amino acid to the neutralized peptide-resin.
| Reagent Combination | Molar Ratio (Boc-AA:Reagent:HOBt) | Solvent | Typical Reaction Time |
| DCC/HOBt | 1 : 1 : 1 | DMF or DCM/DMF | 2-4 hours |
| DIC/HOBt | 1 : 1 : 1 | DMF or DCM/DMF | 2-4 hours |
Uronium and Phosphonium (B103445) Salt-Based Coupling Reagents
To improve coupling efficiency, especially for sterically hindered amino acids or "difficult" sequences, more potent activating agents such as uronium and phosphonium salts have been developed.
Uronium salt-based reagents , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and promote rapid coupling reactions. researchgate.net These reagents react with the carboxylic acid of this compound in the presence of a tertiary base (e.g., DIEA) to form an HOBt or HOAt active ester in situ, which then rapidly acylates the N-terminal amine. researchgate.net
Phosphonium salt-based reagents , such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), operate via a similar mechanism, forming HOBt or HOAt active esters. peptide.com Phosphonium salts are often considered "cleaner" reagents as they are less prone to side reactions like guanidinylation of the N-terminal amine, which can occur with uronium salts, especially if the activation of the carboxylic acid is slow. researchgate.net
The use of these more advanced coupling reagents generally leads to shorter reaction times and higher coupling yields compared to carbodiimides, particularly in challenging synthetic contexts.
| Reagent | Molar Ratio (Boc-AA:Reagent:Base) | Solvent | Typical Reaction Time |
| HBTU/DIEA | 1 : 1 : 2 | DMF | 30-60 minutes |
| HATU/DIEA | 1 : 1 : 2 | DMF | 15-45 minutes |
| PyBOP/DIEA | 1 : 1 : 2 | DMF | 30-60 minutes |
Considerations for Complex Peptide Sequence Assembly
The synthesis of complex peptides, such as those with long sequences or a high content of hydrophobic residues, presents significant challenges. The physical and chemical properties of the growing peptide chain can dramatically influence the efficiency of the SPPS process.
Mitigating Aggregation Phenomena in Hydrophobic Peptide Sequences
The Boc-SPPS strategy is sometimes considered advantageous for the synthesis of hydrophobic and "difficult" sequences. nih.gov The repetitive treatment with TFA during the deprotection step can help to disrupt secondary structures and minimize aggregation. sigmaaldrich.com
The choice of side-chain protecting group on tryptophan can also influence aggregation. While there is a lack of specific studies directly investigating the effect of the Mts group on peptide aggregation, the bulky and relatively non-polar nature of the mesitylene (B46885) moiety might, in some sequence contexts, contribute to steric hindrance that disrupts the formation of highly ordered β-sheet structures, a common cause of aggregation. However, in other contexts, its hydrophobicity could potentially exacerbate aggregation. Therefore, the impact of the Trp(Mts) residue on aggregation is likely to be highly sequence-dependent.
Influence on Overall Peptide Yield and Purity in SPPS
The stability of the Mts group to the repetitive TFA treatments is crucial. Any lability would lead to the exposure of the indole side chain, making it susceptible to modification by carbocations generated during subsequent deprotection steps, thereby reducing the purity of the final peptide. peptide.com
The efficiency of the coupling reactions involving this compound is another key determinant of yield and purity. Incomplete coupling leads to the formation of truncated or deletion peptide sequences, which can be difficult to separate from the desired product during purification. The use of highly efficient coupling reagents like HATU or PyBOP is often recommended to ensure complete and rapid coupling, thus maximizing the yield of the target peptide. researchgate.net
Finally, the efficiency of the final cleavage and deprotection of the Mts group is critical. Incomplete removal of the Mts group will result in a modified peptide, reducing the yield of the desired product. The choice of an appropriate cleavage cocktail, such as HF or TMSOTf with suitable scavengers, is essential to ensure complete deprotection without causing degradation of the peptide. chempep.compeptide2.com
Comparative Analysis of Boc Trp Mts Oh with Other Tryptophan Protecting Groups
Boc-Trp(Mts)-OH versus Boc-Trp(For)-OH (Formyl Protection)
The mesitylenesulfonyl (Mts) and formyl (For) groups are two established protecting groups for the tryptophan indole (B1671886) nitrogen, particularly within the Boc/Bzl synthesis strategy. Their primary difference lies in their stability and cleavage conditions, which dictates their orthogonality and suitability for specific synthetic goals.
The orthogonality of protecting groups, defined by their selective removal under distinct chemical conditions, is fundamental to complex peptide synthesis. biosynth.comspringernature.comchemicalbook.com The Mts and For groups exhibit different labilities, which allows for their differential removal.
The formyl (For) group is notably stable to the trifluoroacetic acid (TFA) used for the repetitive cleavage of the Nα-Boc group. However, it can be removed under several conditions. In Boc-SPPS, the formyl group is often removed during the final cleavage from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.comrsc.org Alternatively, it can be removed by thiolytic cleavage, for instance, with a cocktail containing trifluoromethanesulfonic acid (TFMSA), TFA, dimethyl sulfide (B99878) (DMS), and a thiol like ethanedithiol (EDT). researchgate.net The formyl group is also labile to nucleophiles and can be cleaved on-resin using a solution of piperidine (B6355638) in DMF. peptide.com However, this base-lability can be a drawback, as a side reaction involving formyl group transfer from the indole nitrogen to the free Nα-amino group of the peptide has been observed, leading to truncated peptide by-products. rsc.org
The mesitylenesulfonyl (Mts) group , on the other hand, is a sulfonyl-based protecting group that offers greater acid stability compared to the formyl group. It is resistant to HF. ug.edu.pl The Mts group is typically cleaved using stronger acids such as trifluoromethanesulfonic acid (TFMSA) or methanesulfonic acid (MeSO3H). ug.edu.pl This differential stability allows for a degree of orthogonality. For instance, a peptide containing both Trp(For) and another residue protected with an Mts-stable group could have the formyl group selectively removed with piperidine, leaving the Mts group intact.
| Protecting Group | Typical Cleavage Reagents | Stability | Key Considerations |
|---|---|---|---|
| Mesitylenesulfonyl (Mts) | TFMSA, MeSO3H ug.edu.pl | Stable to HF and TFA. ug.edu.pl | Offers high acid stability. |
| Formyl (For) | HF, TFMSA/EDT, Piperidine peptide.comresearchgate.net | Stable to TFA, labile to strong acid and nucleophiles. peptide.com | Potential for formyl group transfer side reaction. rsc.org |
Peptide α-thioesters are valuable intermediates for the synthesis of larger proteins and cyclic peptides via native chemical ligation (NCL). mdpi.com The Boc-SPPS strategy is particularly well-suited for the synthesis of peptide thioesters due to the stability of the thioester bond to the TFA used for Nα-Boc deprotection. nih.govnih.govamanote.com
Comparison with N-indole-Boc and Unprotected Tryptophan Derivatives
The decision to protect the tryptophan indole nitrogen, and with which group, is a critical aspect of synthesis strategy. The alternatives to Mts and For protection are using a Boc group on the indole nitrogen or leaving it unprotected.
Unprotected Tryptophan (Boc-Trp-OH): Incorporating tryptophan without side-chain protection is feasible but carries significant risks. peptide.com The electron-rich indole ring is highly susceptible to modification by electrophiles, particularly the carbocations generated during the cleavage of other protecting groups (e.g., from Boc or benzyl-based groups) or from the resin linker itself. nih.govnih.govnih.gov This can lead to alkylation of the tryptophan residue. nih.govresearchgate.net Furthermore, the indole is prone to oxidation. nih.gov Another major side reaction is the transfer of sulfonyl protecting groups (e.g., Tos, Mtr, Pmc, Pbf) from arginine residues to the tryptophan indole during final acidolytic cleavage. sigmaaldrich.compeptide.com
N-indole-Boc Protection (Boc-Trp(Boc)-OH): Using a Boc group to protect the indole nitrogen is a common and effective strategy, particularly in Fmoc-based SPPS. sigmaaldrich.compeptide.com The N-in-Boc group is readily cleaved with TFA. A key advantage of this approach is its effectiveness in suppressing the alkylation and sulfonation side reactions during cleavage. sigmaaldrich.comrsc.org When the N-in-Boc group is cleaved by TFA, it is thought to form an intermediate indole-carboxy species which still protects the ring from electrophilic attack before it decarboxylates to the free indole. peptide.com This makes it a highly recommended choice when the peptide sequence contains arginine residues protected with sulfonyl groups. peptide.com
This compound in Comparison: this compound provides a more robust, acid-stable protection than the N-in-Boc group. While the N-in-Boc group is removed with TFA, the Mts group remains intact, offering continued protection throughout the synthesis until the final, harsher cleavage step with reagents like TFMSA. ug.edu.pl This can be advantageous in complex syntheses where multiple acidic steps might be required, or when maximum suppression of side reactions until the very end of the process is desired. Compared to unprotected tryptophan, this compound significantly mitigates the risk of alkylation and oxidation, leading to a purer final product. rsc.orgug.edu.pl
| Tryptophan Derivative | Indole Protection | Primary Advantage | Primary Disadvantage |
|---|---|---|---|
| This compound | Mesitylenesulfonyl (Mts) | High stability to TFA and HF; cleaved by TFMSA. ug.edu.pl | Requires strong acid (TFMSA) for removal. ug.edu.pl |
| Boc-Trp(Boc)-OH | tert-Butoxycarbonyl (Boc) | Effectively prevents sulfonyl group transfer and alkylation; cleaved by TFA. sigmaaldrich.compeptide.com | Removed during standard TFA deprotection/cleavage steps. |
| Boc-Trp-OH | None | Cost-effective and simple to use. | High risk of side reactions (alkylation, oxidation, sulfonation). peptide.comnih.govpeptide.com |
Strategic Selection of Indole Protecting Groups Based on Peptide Structure and Synthesis Goals
For peptides containing acid-sensitive residues or those requiring milder final cleavage: Using Boc-Trp(Boc)-OH in an Fmoc strategy is often preferred. The Boc group provides excellent protection during synthesis and is conveniently removed during the final TFA cleavage, which is milder than the HF or TFMSA treatments required in traditional Boc-SPPS. sigmaaldrich.comsigmaaldrich.com
For syntheses within the Boc/Bzl framework, especially for complex peptides or those prone to side reactions: This compound or Boc-Trp(For)-OH are strong candidates. The choice between them depends on the desired orthogonality. If cleavage with HF is planned, the formyl group is suitable. peptide.com If resistance to HF is needed, or if a TFMSA-based cleavage is preferred, the Mts group is the superior choice. ug.edu.pl The Mts group's high stability offers robust protection against side reactions until the final deprotection step. ug.edu.pl
For short, simple peptides without arginine or other problematic residues: Using unprotected Boc-Trp-OH might be considered, provided that appropriate scavengers are used in the final cleavage cocktail to minimize alkylation. peptide.com However, for any complex or high-purity synthesis, this approach is generally discouraged due to the high potential for side products. peptide.compeptide.com
For the synthesis of peptide thioesters: The stability of the protecting group to the specific cleavage conditions used to release the thioester is paramount. Both Boc-Trp(For)-OH and This compound are compatible with the strong acid conditions often used in Boc-based thioester synthesis, with the Mts group providing a higher level of acid stability. ug.edu.plnih.gov
Ultimately, the goal is to choose a protecting group that is stable throughout all the synthetic steps but can be removed efficiently during the final cleavage with minimal damage to the target peptide. The presence of other protected amino acids, particularly arginine, and the intended final application of the peptide are key factors in making this strategic decision.
Advanced Chemical Reactivity and Derivatization Studies of Tryptophan Derivatives
Site-Selective Functionalization of the Tryptophan Indole (B1671886) Ring
The indole nucleus of tryptophan is a privileged scaffold in medicinal chemistry and chemical biology. nih.gov Consequently, methods for its precise, site-selective functionalization are of high interest for modifying peptides and proteins. Protecting the indole nitrogen, as in Boc-Trp(Mts)-OH, is often a critical strategy to control the regiochemical outcome of these modifications.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, providing an atom-economical route to complex molecules. acs.org In the context of tryptophan derivatives, palladium catalysis has been successfully employed to achieve regioselective C-H functionalization at various positions of the indole ring.
Research has demonstrated the direct olefination at the C4 position of tryptophan derivatives via a Pd(II)-catalyzed C-H activation process. acs.org This method utilizes the amino acid's N-protecting group to direct the catalyst to the C4 position of the indole ring, enabling the synthesis of 4-substituted tryptophans. acs.org Similarly, a palladium(II)-catalyzed C4-acetoxylation has been developed, providing a novel strategy for constructing C-O bonds at this position. acs.org Functionalization at the C2 position has also been achieved through palladium-catalyzed C-H activation, allowing for the synthesis of C2-arylated tryptophan amino acids directly from the protected amino acid precursor and aryl iodides. nih.gov
The use of an N-protected tryptophan, such as this compound, is advantageous in these transformations. The Mts group on the indole nitrogen prevents potential side reactions at this position and modulates the electronic properties of the indole ring. While the Boc group on the α-amino group can act as a directing group, the Mts group ensures the stability of the indole moiety under the often harsh conditions of metal-catalyzed reactions.
Table 1: Metal-Catalyzed C-H Functionalization of Tryptophan Derivatives
| Position | Transformation | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| C4 | Olefination | Pd(OAc)₂ / AgOAc | Direct functionalization of the less reactive C4 position. | acs.org |
| C4 | Acetoxylation | Pd(OAc)₂ / AgOAc | Direct construction of C-O bonds with good functional group tolerance. | acs.org |
| C2 | Arylation | Pd(OAc)₂ / Cs₂CO₃ | Direct arylation using aryl iodides, suitable for protected and unprotected Trp. | nih.gov |
| C7 | Quinone Annulation | Rh(III) catalyst | Pivaloyl-directed regioselective C7-H functionalization. | researchgate.net |
Regioselective arylation of the tryptophan indole ring is a valuable transformation for introducing diverse functionalities into peptides. Traditional electrophilic aromatic substitution reactions on tryptophan are often prone to a lack of selectivity. Modern synthetic methods, however, offer precise control over the site of arylation.
A notable metal-free approach involves the photoredox-catalyzed C2-arylation of indole and tryptophan derivatives using aryldiazonium salts. nih.govacs.orgnih.gov This method proceeds under mild conditions and demonstrates high regioselectivity for the C2 position. nih.govacs.org Studies have shown that modulating the nucleophilicity of the indole by employing an N-Boc protected indole can be effective in guiding the desired C2-arylation and avoiding undesired side reactions at the C3 position. nih.govacs.org The presence of the electron-withdrawing Mts group in this compound would similarly direct arylation away from the nitrogen and influence the reactivity of the ring, making it compatible with such radical-mediated processes. This approach has been successfully extended to the late-stage functionalization of peptides and even wild-type proteins. nih.govacs.orgnih.gov
Table 2: Regioselective Arylation of Tryptophan Derivatives
| Position | Method | Reagents | Key Features | Reference |
|---|---|---|---|---|
| C2 | Photoredox Catalysis | Aryldiazonium salts, Eosin Y, visible light | Metal-free, mild conditions, high regioselectivity, applicable to peptides. | nih.govacs.org |
| C2 | Palladium Catalysis | Aryl iodides, Pd(OAc)₂, base | Direct C-H activation approach for C-C bond formation. | nih.gov |
Tryptophan-Mediated Multicomponent Reactions for Peptide Modification
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools in organic synthesis. Tryptophan's unique structure allows it to participate in such reactions, enabling complex peptide modifications.
The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and an organoboron reagent, has been ingeniously adapted for peptide chemistry. A recently developed approach utilizes the indole N-H of tryptophan as the amine component for peptide stapling and late-stage functionalization. nih.govcam.ac.ukresearchgate.net This tryptophan-mediated Petasis reaction (TMPR) allows for the straightforward formation of macrocyclic, enzymatically stable peptides. nih.govcam.ac.ukresearchgate.netcam.ac.uk The method is versatile, applicable in both solution and solid-phase synthesis, and tolerates a wide range of functional groups found in other amino acid side chains. cam.ac.uk
Crucially, this reaction requires a free indole N-H group to act as the nucleophilic amine. Therefore, a derivative like this compound, where the indole nitrogen is protected by the Mts group, would not be a suitable substrate for this specific transformation. The Mts group would need to be cleaved prior to the reaction to enable the indole nitrogen to participate in the Petasis reaction. This highlights the importance of selecting the appropriate protecting group strategy based on the desired chemical transformations.
Table 3: Components of the Tryptophan-Mediated Petasis Reaction
| Component | Role | Example |
|---|---|---|
| Amine | Nucleophile | Tryptophan indole N-H |
| Carbonyl | Electrophile | Formaldehyde, Glyoxylic acid |
| Organoboron Reagent | Nucleophilic Partner | Aryl or vinyl boronic acids |
Site-specific modification of tryptophan can also be achieved through sulfenylation reactions. A thioether-mediated sulfenylation method has been reported for the selective modification of the tryptophan C2 position under mild, metal-free conditions. researchgate.net The reaction utilizes an electrophilic species generated from 4-fluorophenyl 3-nitro-2-pyridinesulfenate in the presence of a thioether, which enables efficient sulfenylation of the Trp residue in various peptides. researchgate.net This strategy has been applied to the late-stage chemical modification of biologically active linear and cyclic peptides. researchgate.net
This reaction proceeds via electrophilic attack at the electron-rich C2 position of the indole ring. The presence of the strong electron-withdrawing Mts group on the indole nitrogen in this compound deactivates the indole ring towards electrophilic substitution. Consequently, this compound would likely be a poor substrate for this transformation, demonstrating again how indole protection significantly modulates chemical reactivity.
Synthesis of Novel Tryptophan Analogs for Diverse Applications
The synthesis of non-canonical tryptophan analogs is essential for exploring structure-activity relationships and developing novel therapeutics. Protected derivatives like this compound can serve as versatile starting materials for creating such analogs.
While the indole N-H is a common site for modification to produce analogs like 1-alkyl-tryptophan, this requires a free N-H, which is not present in this compound. nih.govnih.gov However, the C-H activation and arylation strategies discussed previously (Sections 6.1.1 and 6.1.2) provide a powerful avenue for synthesizing novel analogs by modifying the carbon framework of the indole ring. acs.orgacs.orgnih.gov Using a fully protected starting material like this compound allows for these modifications to be performed on the monomeric amino acid before its incorporation into a peptide sequence. For example, C4-olefins or C2-aryl groups can be installed, and the resulting novel amino acid can then be used in SPPS after appropriate manipulation of the protecting groups. This "building block" approach provides access to a wide array of tryptophan analogs that would be difficult to synthesize via late-stage modification of a full peptide. chim.it
Table 4: Examples of Synthesized Tryptophan Analogs
| Analog Class | Synthetic Method | Starting Material Example | Potential Application | Reference |
|---|---|---|---|---|
| 1-Alkyl-Tryptophans | N-alkylation | Boc-Trp-OH | Antitumor agents | nih.govnih.gov |
| C2-Aryl-Tryptophans | Pd-catalyzed C-H activation | Boc-Trp-OH | Peptide synthesis building blocks | nih.gov |
| C4-Olefin-Tryptophans | Pd-catalyzed C-H activation | N-protected Trp | Synthesis of indole alkaloids | acs.org |
| 2-Thioether-Tryptophans | Sulfenylation | Cbz-Trp-OH | Peptide cross-linking | researchgate.netnih.gov |
Analytical Characterization and Monitoring Techniques in Boc Trp Mts Oh Chemistry
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are fundamental for confirming the chemical structure of Boc-Trp(Mts)-OH and for monitoring chemical transformations during peptide synthesis. These techniques provide detailed information about the molecular framework and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen atoms within the molecule, confirming the presence and connectivity of the tert-butoxycarbonyl (Boc), tryptophan, and mesitylenesulfonyl (Mts) moieties.
¹H NMR spectra are used to identify the characteristic protons of the molecule. For instance, the nine protons of the tert-butyl group of the Boc protector typically appear as a singlet in the upfield region of the spectrum. The aromatic protons of the tryptophan indole (B1671886) ring and the mesitylene (B46885) group of the Mts protector, as well as the alpha- and beta-protons of the amino acid backbone, all resonate at distinct chemical shifts.
¹³C NMR provides information on the carbon skeleton of the molecule. The carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the various aromatic and aliphatic carbons all have characteristic chemical shifts that can be used to confirm the structure of the compound.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be estimated based on data from structurally related compounds.
Interactive Data Table: Estimated ¹H NMR Chemical Shifts for this compound (Note: Data are estimated based on analogous compounds and typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.)
| Proton Type | Estimated Chemical Shift (ppm) | Multiplicity |
| Boc (CH₃)₃ | ~1.4 | s |
| Mts-CH₃ (para) | ~2.3 | s |
| Mts-CH₃ (ortho) | ~2.5 | s |
| β-CH₂ | ~3.2 - 3.4 | m |
| α-CH | ~4.5 - 4.7 | m |
| Mts-ArH | ~6.9 | s |
| Trp-indole ArH | ~7.0 - 7.8 | m |
| NH (Boc) | ~5.0 - 5.5 | d |
Mass Spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze the composition of reaction mixtures. Electrospray ionization (ESI) is a common technique for this purpose. The expected molecular ion peak for this compound (C₂₅H₃₀N₂O₆S) would be approximately 486.58 g/mol . Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation. Common fragmentation pathways for Boc-protected amino acids include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). The tryptophan side chain often yields a characteristic fragment corresponding to the indolemethyl cation (m/z 130).
Fourier-Transform Infrared (FT-IR) Spectroscopy is useful for identifying the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the N-H bond of the Boc-protected amine, the C=O stretching of the Boc and carboxylic acid groups, the S=O stretching of the sulfonyl group, and the C-H and C=C bonds of the aromatic rings.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound (Note: Data are based on typical frequency ranges for the respective functional groups.)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Boc-amine) | Stretching | 3200-3400 |
| C-H (Aromatic/Aliphatic) | Stretching | 2850-3100 |
| C=O (Boc & COOH) | Stretching | 1690-1740 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1340-1380 & 1150-1190 |
Chromatographic Techniques for Purity Assessment and Yield Determination (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for determining the yield of synthetic reactions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic technique used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A typical HPLC method for the analysis of this compound would involve:
Column: A C18 reversed-phase column.
Mobile Phase: A gradient elution system using (A) water with an additive like 0.1% trifluoroacetic acid (TFA) and (B) acetonitrile with 0.1% TFA. The gradient would typically involve increasing the proportion of acetonitrile over time to elute more hydrophobic compounds.
Detection: UV detection at two wavelengths: ~220 nm to detect the peptide bonds and ~280 nm, which is characteristic of the tryptophan indole ring.
Quantification: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. The yield of a reaction can be determined by comparing the peak area of the product to that of a known standard.
Interactive Data Table: Example HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Methodologies for Detecting Side Products and Incomplete Deprotection in Synthetic Intermediates and Final Peptides
During peptide synthesis, several side reactions can occur, and the deprotection of the Mts group may be incomplete. Analytical techniques are crucial for detecting and quantifying these impurities.
Detection of Side Products: A significant side reaction involving Mts-protected tryptophan is the sulfonation of the indole ring . This can occur during the final acid-mediated cleavage step, where the cleaved Mts group can act as an electrophile and modify the tryptophan side chain. Another potential side reaction is oxidation of the indole ring. These modifications can be detected by:
HPLC: The modified peptide will have a different retention time compared to the desired product, often appearing as a new peak in the chromatogram.
Mass Spectrometry: The addition of a sulfonyl group or oxygen atoms will result in a predictable mass shift in the mass spectrum of the impurity. For example, sulfonation would add the mass of an SO₃ group (80 Da).
Monitoring Incomplete Deprotection: The Mts group is known to be relatively acid-stable, and its removal can sometimes be challenging, leading to incomplete deprotection. Monitoring the deprotection step is essential to ensure the reaction goes to completion. sigmaaldrich.com
HPLC is the primary tool for this purpose. Aliquots of the reaction mixture can be taken at different time points, cleaved from the resin (if on solid phase), and analyzed. The chromatogram will show the disappearance of the peak corresponding to the Mts-protected peptide and the appearance of the peak for the deprotected peptide. By comparing the peak areas, the extent of the deprotection can be quantified.
Mass Spectrometry can also be used to confirm the presence of both the protected and deprotected species in a reaction mixture by identifying their respective molecular ion peaks.
By employing these analytical techniques, chemists can ensure the quality of this compound and effectively monitor its use in the synthesis of complex peptides, leading to higher purity and yield of the final product.
Q & A
Basic Research Questions
Q. What are the critical purity validation methods for Boc-Trp(Mts)-OH, and how do they align with reproducibility standards in peptide synthesis?
- Methodological Answer: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential for assessing purity. HPLC should use a C18 column with a gradient of acetonitrile/water (0.1% TFA), monitoring UV absorbance at 280 nm for Trp residues. NMR (¹H and ¹³C) confirms structural integrity by verifying Boc and Mts protecting groups. For reproducibility, report retention times, solvent ratios, and integration values in supplementary data .
Q. How should this compound be stored to prevent degradation during peptide synthesis workflows?
- Methodological Answer: Store at ≤-20°C in airtight, light-resistant containers under inert gas (e.g., argon). The Mts group is acid-labile and light-sensitive; degradation products (e.g., free Trp) can be monitored via thin-layer chromatography (TLC) using silica gel plates and ninhydrin staining .
Q. What are the optimal coupling conditions for this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer: Use a 3-fold molar excess of this compound with coupling reagents like DCC/HOBt in DMF. Monitor coupling efficiency via Kaiser test. If incomplete, repeat coupling or switch to HATU for sterically hindered residues. Report reaction times, solvent purity, and resin swelling parameters .
Advanced Research Questions
Q. How can conflicting NMR data for this compound side-chain protection be resolved during structural characterization?
- Methodological Answer: Contradictory peaks may arise from partial deprotection or solvate formation. Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare with Boc-Trp-OH spectra to isolate Mts-specific shifts. For reproducibility, standardize solvent (e.g., DMSO-d6 vs. CDCl3) and temperature conditions .
Q. What experimental strategies mitigate premature Mts deprotection during Boc-based SPPS?
- Methodological Answer: Premature deprotection occurs under acidic conditions. Avoid TFA vapors during resin handling; use neutral cleavage (e.g., HFIP/DCM) for intermediate steps. Monitor deprotection via LC-MS after each cycle. If unavoidable, incorporate orthogonal protecting groups (e.g., Fmoc) in hybrid strategies .
Q. How do solvent polarity and temperature affect the crystallization efficiency of this compound?
- Methodological Answer: Crystallize from ethyl acetate/hexane (3:1) at -20°C. High polarity solvents (e.g., DMSO) reduce yield due to solubility. Use differential scanning calorimetry (DSC) to optimize cooling rates. Report crystal morphology (e.g., needle vs. plate) and solvent purity grades .
Q. What statistical approaches are recommended for analyzing yield variability in this compound-mediated peptide couplings?
- Methodological Answer: Apply multivariate regression to identify critical factors (e.g., reagent stoichiometry, solvent volume). Use ANOVA for batch-to-batch comparisons. For outliers, perform Grubbs’ test and validate via replicate synthesis. Publish raw data and confidence intervals .
Methodological Framework for Designing Studies
-
P-E/I-C-O Model:
- Population (P): this compound in peptide synthesis.
- Exposure/Intervention (E/I): Varying coupling reagents or deprotection conditions.
- Comparison (C): Boc-Trp-OH or other protected Trp derivatives.
- Outcome (O): Coupling efficiency, purity, or stability metrics .
-
Data Contradiction Resolution: Cross-validate results using orthogonal techniques (e.g., HPLC + MALDI-TOF). Document all anomalies in supplementary materials with proposed hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
